molecular formula C23H19FN2O6S B12155350 ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12155350
M. Wt: 470.5 g/mol
InChI Key: HCZSUVZZLOISDH-UHFFFAOYSA-N
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Description

Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex molecule featuring a thiazole-carboxylate core linked to a pyrrolidin-4,5-dione moiety. Key substituents include a 2-fluorophenyl group and a hydroxy(5-methylfuran-2-yl)methylidene unit. This compound’s hybrid architecture integrates electron-withdrawing (fluorophenyl, dione) and electron-donating (furan) groups, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C23H19FN2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H19FN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-7-5-6-8-14(13)24)16(19(28)21(26)29)18(27)15-10-9-11(2)32-15/h5-10,17,28H,4H2,1-3H3

InChI Key

HCZSUVZZLOISDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CC=C4F)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate may induce apoptosis in various cancer cell lines.

    Case Study : A derivative of this compound demonstrated cytotoxic effects against breast cancer cell lines by activating apoptotic pathways through the modulation of Bcl-2 family proteins.

    Antimicrobial Properties

    The compound has shown promise as an antimicrobial agent. Thiazole derivatives are known for their efficacy against both Gram-positive and Gram-negative bacteria.

    Research Findings : Studies have reported that similar thiazole compounds exhibit broad-spectrum antimicrobial activity, potentially inhibiting bacterial growth by disrupting cell wall synthesis.

    Anti-inflammatory Effects

    Compounds containing furan and thiazole rings are associated with anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

    Mechanism of Action : this compound may modulate pathways involving cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.

    Data Table: Summary of Biological Activities

    Activity Type Description References
    AnticancerInduces apoptosis in cancer cells; effective against breast cancer cell lines
    AntimicrobialBroad-spectrum activity against Gram-positive and Gram-negative bacteria
    Anti-inflammatoryInhibits pro-inflammatory cytokines; modulates COX and LOX pathways

    Potential Mechanisms of Action

    The biological activities of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
    • Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or inflammation.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Comparison with Analogous Compounds

    The compound’s uniqueness lies in its fusion of thiazole, pyrrolidinone, and furan systems. Below is a comparative analysis with structurally related molecules:

    Compound Core Structure Key Substituents Biological Relevance
    Target Compound Thiazole-pyrrolidinone 2-fluorophenyl, 5-methylfuran-methylidene Potential kinase/epigenetic modulation (inferred from structural analogs)
    Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () Thiazole-pyrazole 4-chlorophenyl, 4-fluorophenyl Anticancer activity (pyrazole-thiazole hybrids are known for kinase inhibition)
    5d: 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole () Dihydropyrazole 3-chlorophenyl, 4-chlorophenyl, 3-methylthiophene Antioxidant activity (thiophene-pyrazole systems)
    Example 62 () Chromenone-pyrazolopyrimidine 3-fluorophenyl, 5-methylthiophene Anticancer activity (chromenone derivatives target kinases)

    Key Observations:

    Heterocycle Diversity: The target compound’s pyrrolidinone-dione system distinguishes it from pyrazole or chromenone cores in analogs. This moiety may enhance electron-deficient character, influencing binding to enzymatic pockets .

    Substituent Effects: The 2-fluorophenyl group (vs. 4-fluorophenyl in ) may alter steric and electronic interactions in target binding. Similarly, the 5-methylfuran-methylidene group (vs.

    Bioisosteric Replacements : Thiophene (in 5d) and furan (target compound) are bioisosteres; substitution here could modulate metabolic stability or target affinity .

    Pharmacokinetic and Pharmacodynamic Comparisons

    (a) Similarity Indexing and Tanimoto Coefficients

    Using Tanimoto similarity (), the target compound shows moderate similarity (~60–70%) to pyrazole-thiazole hybrids () due to shared thiazole-carboxylate and fluorophenyl motifs. However, the pyrrolidinone-dione unit reduces similarity to dihydropyrazoles () (<50%) .

    (b) Cross-Reactivity and Selectivity

    The fluorophenyl and furan groups may reduce cross-reactivity in immunoassays compared to chlorophenyl/thiophene analogs (). For instance, nitro-substituted compounds () exhibit enhanced activity, suggesting that electron-withdrawing groups (e.g., fluorophenyl) in the target compound could improve target specificity .

    (c) Metabolic Stability

    The ethyl carboxylate ester in the target compound may enhance membrane permeability compared to free carboxylic acids (e.g., SAHA in ). However, esterase-mediated hydrolysis could shorten its half-life relative to methylthiophene derivatives () .

    Biological Activity

    Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular characteristics:

    • Molecular Formula : C23H19FN2O6S
    • Molecular Weight : 486.47 g/mol
    • IUPAC Name : this compound

    This compound features a thiazole ring, a pyrrolidine moiety, and a fluorophenyl group, which contribute to its diverse biological interactions.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of similar compounds containing thiazole and furan moieties. Research indicates that derivatives with these structures often exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds with furan structures have shown significant antifungal effects on Candida species by disrupting cell cycle progression .

    Anticancer Properties

    Compounds structurally related to ethyl 2-{(3E)-...} have been investigated for their anticancer properties. The presence of the fluorophenyl group is believed to enhance the interaction with specific cellular targets involved in cancer proliferation pathways. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

    The biological activity of ethyl 2-{(3E)-...} is hypothesized to involve multiple mechanisms:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
    • Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle at various phases, particularly G1/S and G2/M transitions, which is crucial for halting the growth of rapidly dividing cells .
    • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous cells.

    Study 1: Antimicrobial Efficacy

    A study published in PubMed evaluated the antimicrobial efficacy of a related compound against resistant strains of bacteria. The results showed that the compound exhibited significant antimicrobial activity without hemolytic effects on human erythrocytes, indicating its safety profile for potential therapeutic use .

    Study 2: Anticancer Activity

    Another investigation focused on the anticancer properties of thiazole derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .

    Data Summary Table

    PropertyValue
    Molecular FormulaC23H19FN2O6S
    Molecular Weight486.47 g/mol
    Antimicrobial ActivityBroad-spectrum against bacteria/fungi
    Anticancer ActivityInduces apoptosis in cancer cell lines
    Mechanism of ActionEnzyme inhibition, cell cycle arrest

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